molecular formula C8H4BrClF2O B13604270 4'-Bromo-2',6'-difluorophenacyl chloride

4'-Bromo-2',6'-difluorophenacyl chloride

Cat. No.: B13604270
M. Wt: 269.47 g/mol
InChI Key: JRZXLYXXJRXLFI-UHFFFAOYSA-N
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Description

4’-Bromo-2’,6’-difluorophenacyl chloride is an organic compound characterized by the presence of bromine, fluorine, and chlorine atoms attached to a phenacyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4’-Bromo-2’,6’-difluorophenacyl chloride typically involves the halogenation of phenacyl chloride derivatives. One common method is the bromination of 2’,6’-difluorophenacyl chloride using bromine or N-bromosuccinimide (NBS) under controlled conditions . The reaction is usually carried out in an inert solvent such as dichloromethane at low temperatures to ensure selective bromination.

Industrial Production Methods: Industrial production of this compound may involve similar halogenation techniques but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions: 4’-Bromo-2’,6’-difluorophenacyl chloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

    Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium tert-butoxide in polar aprotic solvents.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents are typical reducing agents.

Major Products:

    Substitution: Products include various substituted phenacyl derivatives.

    Oxidation: Major products are phenacyl ketones.

    Reduction: The primary products are phenacyl alcohols.

Scientific Research Applications

4’-Bromo-2’,6’-difluorophenacyl chloride has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 4’-Bromo-2’,6’-difluorophenacyl chloride involves its reactivity towards nucleophiles and electrophiles. The presence of electron-withdrawing groups (bromine and fluorine) on the phenacyl moiety enhances its electrophilic character, making it susceptible to nucleophilic attack. This property is exploited in various synthetic transformations and biochemical applications.

Comparison with Similar Compounds

Comparison: 4’-Bromo-2’,6’-difluorophenacyl chloride is unique due to the presence of both bromine and fluorine atoms, which impart distinct electronic properties. Compared to similar compounds, it exhibits higher reactivity in nucleophilic substitution reactions and greater stability under oxidative conditions. These characteristics make it a valuable compound in synthetic chemistry and industrial applications.

Properties

Molecular Formula

C8H4BrClF2O

Molecular Weight

269.47 g/mol

IUPAC Name

1-(4-bromo-2,6-difluorophenyl)-2-chloroethanone

InChI

InChI=1S/C8H4BrClF2O/c9-4-1-5(11)8(6(12)2-4)7(13)3-10/h1-2H,3H2

InChI Key

JRZXLYXXJRXLFI-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=C1F)C(=O)CCl)F)Br

Origin of Product

United States

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